(S)-2-(aminomethyl)-3-methylbutan-1-ol
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Overview
Description
(S)-2-(aminomethyl)-3-methylbutan-1-ol is a chiral organic compound with the molecular formula C6H15NO It is an amino alcohol, which means it contains both an amine group (-NH2) and a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (S)-2-(aminomethyl)-3-methylbutan-1-ol is through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For example, the reaction of 3-methylbutanal with ammonia or a primary amine in the presence of a hydrogenation catalyst can yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic reductive amination using molecular hydrogen. This method is highly valued for its efficiency and cost-effectiveness. The process typically employs homogeneous or heterogeneous catalysts to facilitate the reaction between carbonyl compounds and amines .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(aminomethyl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an alkylamine.
Substitution: The major products are substituted alcohols or amines, depending on the nucleophile used.
Scientific Research Applications
(S)-2-(aminomethyl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products .
Mechanism of Action
The mechanism by which (S)-2-(aminomethyl)-3-methylbutan-1-ol exerts its effects depends on its specific application. In biochemical pathways, the compound may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved can vary widely, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin: An amino compound with applications in organic synthesis and medicinal chemistry.
Phosphorus-containing aminocarboxylic acids: Compounds with similar functional groups used in various chemical reactions.
Muscimol: A psychoactive compound with an aminomethyl group, found in certain mushrooms.
Uniqueness
(S)-2-(aminomethyl)-3-methylbutan-1-ol is unique due to its specific chiral structure and the presence of both an amine and a hydroxyl group
Properties
Molecular Formula |
C6H15NO |
---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 |
InChI Key |
JUZQUSSFETVSOF-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](CN)CO |
Canonical SMILES |
CC(C)C(CN)CO |
Origin of Product |
United States |
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